2-Propen-1-amine, 3-(2-fluorophenyl)-
Description
Significance of Allylic Amine Scaffolds in Modern Organic Synthesis
Allylic amines are a class of organic compounds that are highly valued as intermediates in the synthesis of a wide range of chemical products. nih.gov Their structural motif is present in numerous natural products and biologically active molecules, including a significant portion of pharmaceuticals. chemicalbook.comwikipedia.org Approximately 80% of the top 200 small-molecule pharmaceuticals contain amine moieties, with aliphatic amines, including allylic amines, making up a substantial portion. chemicalbook.com
The versatility of the allylic amine scaffold stems from the multiple reactive sites within the molecule, which can be selectively functionalized. nih.gov This has led to sustained interest from the organic chemistry community in developing novel and efficient methods for their synthesis. chemspider.com Modern synthetic strategies often employ metal-catalyzed reactions to achieve high levels of regio- and stereoselectivity, which is crucial for the preparation of complex molecular targets. chemicalbook.commdpi.com These advanced methods provide access to chiral allylic amines, which are essential building blocks for many pharmaceuticals. wikipedia.org
Strategic Importance of Organofluorine Compounds in Chemical Research
The introduction of fluorine into organic molecules, a field known as organofluorine chemistry, has become a powerful strategy in modern chemical research, particularly in drug discovery and materials science. wikipedia.orgnist.gov The unique properties of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, impart high thermal and chemical stability to fluorinated compounds. wikipedia.orgsigmaaldrich.com
Fluorine's high electronegativity significantly alters the electronic properties of a molecule, which can lead to enhanced biological activity, improved metabolic stability, and increased bioavailability of drug candidates. wikipedia.org It is estimated that about one-fifth of all pharmaceuticals contain fluorine, including several top-selling drugs. Beyond pharmaceuticals, organofluorine compounds are integral to the development of advanced materials like fluoropolymers, which exhibit exceptional chemical inertness and thermal stability. wikipedia.org The strategic placement of fluorine, as seen in the 2-fluorophenyl group of the title compound, can be used to fine-tune a molecule's physicochemical properties for specific applications.
Overview of Substituted Allylic Amine Derivatives in Advanced Synthetic Methodologies
Substituted allylic amines, especially those bearing functional groups like halogens, are pivotal in advanced synthetic methodologies. The development of catalytic asymmetric methods has been a major focus, enabling the synthesis of chiral allylic amines with high enantiomeric purity. wikipedia.org These reactions often utilize transition metal catalysts, such as those based on palladium, rhodium, or copper, in conjunction with chiral ligands to control the stereochemical outcome. chemicalbook.commdpi.com
The synthesis of complex allylic amines often requires multi-component reactions that are designed to be highly modular and efficient. For instance, methods have been developed for the direct amination of allylic C-H bonds, which avoids the need for pre-functionalized starting materials and offers a more atom-economical route to the desired products. chemicalbook.com The presence of a substituent on the phenyl ring, such as the fluorine atom in 2-Propen-1-amine, 3-(2-fluorophenyl)-, can influence the reactivity and selectivity of these synthetic transformations, making the development of robust and versatile methods a key area of ongoing research.
Structure
3D Structure
Properties
Molecular Formula |
C9H10FN |
|---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
(E)-3-(2-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10FN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6H,7,11H2/b5-3+ |
InChI Key |
BFSUQNBAQBOMJJ-HWKANZROSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/CN)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=CCN)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Propen 1 Amine, 3 2 Fluorophenyl
Construction of the 2-Propen-1-amine Backbone
The foundational step in synthesizing 2-Propen-1-amine, 3-(2-fluorophenyl)- is the creation of the 3-(2-fluorophenyl)prop-2-ene skeleton. This involves forming the crucial carbon-carbon double bond that connects the fluorinated aromatic ring to the three-carbon propenyl chain. Modern synthetic chemistry offers several powerful and stereoselective methods to achieve this.
Stereoselective Olefination Reactions
Olefination reactions are a primary tool for constructing alkenes. Among these, the Horner-Wadsworth-Emmons (HWE) reaction is particularly valuable for its reliability and high stereoselectivity, predominantly yielding the (E)- or trans-alkene. wikipedia.orgrsc.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org
In the context of synthesizing the target compound, the HWE reaction would typically start with 2-fluorobenzaldehyde (B47322) and a phosphonate reagent, such as diethyl allylphosphonate, after appropriate functional group manipulation of the phosphonate's terminal carbon to accommodate the amine. A more direct approach involves reacting 2-fluorobenzaldehyde with a phosphonate ylide designed to introduce the three-carbon chain with a masked or precursor amine functionality. The reaction begins with the deprotonation of the phosphonate to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the aldehyde. wikipedia.org The resulting intermediate collapses to form the alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. wikipedia.org The HWE reaction generally favors the formation of (E)-alkenes, which is a key advantage for controlling the geometry of the final product. wikipedia.orgnrochemistry.com
Table 1: Representative Conditions for Horner-Wadsworth-Emmons Olefination
| Component | Example Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| Aldehyde | 2-Fluorobenzaldehyde | Provides the fluorophenyl group and one carbon of the alkene. | N/A |
| Phosphonate | Diethyl (2-aminoethyl)phosphonate (protected) | Provides the remaining two carbons of the propene chain and the amine. | nrochemistry.com |
| Base | Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK) | Deprotonates the phosphonate to form the reactive carbanion. | wikipedia.org |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Provides the reaction medium. | nrochemistry.com |
For achieving (Z)-alkenes, a modification known as the Still-Gennari olefination can be employed, which uses phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 (B118740) in THF). nrochemistry.com
Transition Metal-Catalyzed Coupling Reactions for Alkenyl Bond Formation
Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, offering high efficiency and functional group tolerance. The Mizoroki-Heck and Suzuki-Miyaura reactions are prominent examples applicable to the synthesis of the 3-(2-fluorophenyl)propenyl backbone. rsc.orglibretexts.org
Mizoroki-Heck Reaction The Heck reaction creates a carbon-carbon bond by coupling an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex. rsc.orglancs.ac.uk For the synthesis of 2-Propen-1-amine, 3-(2-fluorophenyl)-, this could involve the reaction of an aryl halide, such as 1-fluoro-2-iodobenzene, with a suitable alkene partner like allylamine (B125299) or a protected derivative. daneshyari.comrsc.org A significant challenge with using free allylamines is the potential for the amine to coordinate to the palladium catalyst, inhibiting its activity. rsc.orgrsc.org Therefore, using N-protected allylamines is a common strategy to circumvent this issue. rsc.org The reaction typically involves a Pd(0) catalyst, a base, and a suitable ligand. lancs.ac.uk
Table 2: Typical Components for a Mizoroki-Heck Reaction
| Component | Example Reagent/Condition | Role in Reaction | Reference |
|---|---|---|---|
| Aryl Halide | 1-Fluoro-2-iodobenzene | Arylating agent | rsc.org |
| Alkene | N-Boc-allylamine | Alkene coupling partner | rsc.org |
| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Precursor to the active Pd(0) catalyst | daneshyari.comrsc.org |
| Ligand | Triphenylphosphine (B44618) (PPh₃) | Stabilizes the palladium catalyst | lancs.ac.uk |
| Base | Triethylamine (Et₃N), Potassium carbonate (K₂CO₃) | Neutralizes the HX formed during the reaction | daneshyari.com |
Suzuki-Miyaura Coupling The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organohalide or triflate. libretexts.orgyoutube.com To form the desired backbone, this reaction could couple 2-fluorophenylboronic acid with an allyl partner, such as an allyl halide or allyl acetate. nih.gov The reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing reagents. libretexts.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org
Table 3: Key Reagents for Suzuki-Miyaura Coupling
| Component | Example Reagent/Condition | Role in Reaction | Reference |
|---|---|---|---|
| Organoboron Reagent | 2-Fluorophenylboronic acid | Source of the 2-fluorophenyl group | libretexts.orgnih.gov |
| Coupling Partner | Allyl bromide, Allyl acetate | Provides the three-carbon propenyl unit | nih.gov |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Active Pd(0) catalyst | libretexts.org |
| Base | Sodium carbonate (Na₂CO₃), Potassium phosphate (K₃PO₄) | Activates the organoboron species for transmetalation | libretexts.orgnih.gov |
Installation of the Primary Amine Functionality
Once the 3-(2-fluorophenyl)propene backbone is established, the next critical phase is the introduction of the primary amine group. This can be achieved either by starting with a precursor that already contains a nitrogen atom or by converting a functional group on the pre-formed backbone into an amine.
Reductive Amination Protocols
Reductive amination is a highly versatile method for forming amines from carbonyl compounds (aldehydes or ketones). masterorganicchemistry.com This process involves two key steps: the formation of an imine or enamine intermediate via the reaction of the carbonyl compound with an amine, followed by the reduction of this intermediate to the target amine. youtube.com To synthesize 2-Propen-1-amine, 3-(2-fluorophenyl)-, one could start with 3-(2-fluorophenyl)propenal. This aldehyde would react with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ. uni-bayreuth.de
A key advantage of this method is that it can often be performed as a one-pot reaction. organic-chemistry.org Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used because they are selective for the iminium ion over the starting aldehyde, minimizing side reactions. masterorganicchemistry.com
Table 4: Common Reagents for Reductive Amination
| Component | Example Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| Carbonyl Compound | 3-(2-Fluorophenyl)propenal | Amine acceptor | uni-bayreuth.de |
| Amine Source | Ammonia (NH₃) or Ammonium (B1175870) acetate (NH₄OAc) | Provides the nitrogen atom for the primary amine. | uni-bayreuth.detaylorfrancis.com |
| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces the imine intermediate. | masterorganicchemistry.comyoutube.com |
| Solvent | Methanol (MeOH), Ethanol (B145695) (EtOH) | Reaction medium, often with a buffer to control pH. | organic-chemistry.org |
Gabriel Amine Synthesis and Modern Variants
The Gabriel synthesis is a classic and reliable method for preparing primary amines that avoids the common problem of over-alkylation seen in direct alkylation with ammonia. wikipedia.orgmasterorganicchemistry.com The reaction uses phthalimide (B116566) as an ammonia surrogate. wikipedia.org The nitrogen atom in phthalimide is rendered non-nucleophilic after the first alkylation due to the presence of two electron-withdrawing carbonyl groups. masterorganicchemistry.com
The synthesis would proceed by first deprotonating phthalimide with a base like potassium hydroxide (B78521) to form the potassium phthalimide salt. libretexts.org This salt then acts as a nucleophile in an SN2 reaction with a suitable substrate, such as 3-(2-fluorophenyl)allyl halide. name-reaction.com The final step is the liberation of the primary amine from the N-alkylated phthalimide intermediate, which is typically achieved by treatment with hydrazine (B178648) (the Ing-Manske procedure) or through acidic or basic hydrolysis. wikipedia.orgmasterorganicchemistry.com
Table 5: Steps and Reagents in the Gabriel Synthesis
| Step | Reagent(s) | Purpose | Reference |
|---|---|---|---|
| 1. Anion Formation | Potassium hydroxide (KOH) | Deprotonates phthalimide to form a potent nucleophile. | libretexts.org |
| 2. Alkylation | 3-(2-Fluorophenyl)allyl bromide | Alkylates the phthalimide anion via an SN2 reaction. | name-reaction.com |
| 3. Deprotection | Hydrazine (N₂H₄) | Cleaves the intermediate to release the primary amine. | wikipedia.orgmasterorganicchemistry.com |
Modern variants of the Gabriel synthesis utilize alternative reagents to phthalimide that may allow for milder deprotection conditions. wikipedia.org
Nucleophilic Substitution Reactions Utilizing Nitrogen Nucleophiles
The most direct route to installing the amine group is through a nucleophilic substitution (SN2) reaction on an allylic substrate, such as 3-(2-fluorophenyl)allyl halide, using a nitrogen nucleophile. libretexts.org While using ammonia as the nucleophile seems straightforward, it is often complicated by polyalkylation, where the initially formed primary amine, being more nucleophilic than ammonia, reacts further with the alkyl halide to produce secondary and tertiary amines, as well as quaternary ammonium salts. libretexts.orgyoutube.com
To control this, a large excess of ammonia can be used to favor the primary amine product. Alternatively, an "ammonia equivalent" can be used, where the nitrogen nucleophile is delivered in a form that reacts only once. The Gabriel synthesis is one such example. libretexts.org Another approach is to use azide (B81097) ion (N₃⁻) as the nucleophile. The resulting alkyl azide can then be cleanly reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
A more advanced strategy for converting the corresponding allylic alcohol directly to the amine is the Mitsunobu reaction. This reaction uses triphenylphosphine and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol for substitution with a nucleophile, such as phthalimide or other nitrogen sources, with inversion of stereochemistry. researchgate.net
Introduction of the 2-Fluorophenyl Moiety
The precise installation of the 2-fluorophenyl group is a critical step in the synthesis of the target molecule. This can be achieved either by constructing the aromatic ring with the fluorine atom already in place or by introducing the fluorine at a later stage.
Achieving regioselectivity in the fluorination of aromatic systems is a significant challenge in organic synthesis. Modern methods have been developed to introduce fluorine at a specific position on an aryl ring with high precision.
One prominent strategy is electrophilic fluorination , where a potent electrophilic fluorine source, such as Selectfluor®, is used. The regioselectivity can be directed by existing substituents on the aromatic ring. For precursors to 2-Propen-1-amine, 3-(2-fluorophenyl)-, a directing group could be employed to guide the fluorine atom to the ortho position.
Another powerful approach involves I(I)/I(III) catalysis . nih.govnih.gov This metal-free method can be used for the regioselective fluorination of various unsaturated systems. nih.govnih.gov For instance, a highly regioselective fluorination of unactivated allenes has been demonstrated using an I(I)/I(III) catalysis platform in the presence of an inexpensive HF source. nih.gov This strategy allows for the preparation of an array of secondary and tertiary propargylic fluorides, which can be precursors to allylic amines. nih.gov While direct application to the target molecule's synthesis would require a specific substrate, the principle of using hypervalent iodine catalysts for controlled fluorination is a key advancement. nih.govnih.gov
A screen of various aryl iodide catalysts has shown that their structure can significantly influence the efficiency and regioselectivity of the fluorination reaction. nih.govnih.gov The choice of solvent and the amine:HF ratio are also critical parameters that need to be optimized for a given substrate. nih.gov
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, providing a versatile route to the 3-(2-fluorophenyl)allyl scaffold. nih.govnih.gov These reactions typically involve the coupling of an aryl halide or a derivative with a suitable partner.
Suzuki-Miyaura coupling is a widely used method for this purpose. In a potential synthesis of the target compound, 2-fluorophenylboronic acid could be coupled with a suitable 3-halo-2-propen-1-amine derivative. The reaction is typically catalyzed by a palladium complex with a phosphine (B1218219) ligand. The synthesis of specialized 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands has been reported for use in sterically-hindered biaryl Suzuki-Miyaura cross-coupling reactions. nih.gov
Buchwald-Hartwig amination offers another powerful strategy, enabling the formation of aryl-nitrogen bonds. organic-chemistry.org This reaction could be employed to couple 2-fluoro-substituted aryl halides with an appropriate amine. While traditionally used for direct arylation of amines, variations of this methodology can be adapted for more complex systems. organic-chemistry.orgresearchgate.net The use of N-heterocyclic carbene (NHC) ligands with rhodium has also been shown to effectively catalyze the N-arylation of amines with aryl halides under mild conditions, tolerating a wide range of functional groups. organic-chemistry.org
The choice of catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions, and optimization is often necessary to achieve high yields and selectivity. researchgate.net
Enantioselective Synthesis of Chiral Derivatives
The synthesis of enantiomerically pure chiral amines is of great importance. Several strategies have been developed to control the stereochemistry during the formation of the allylic amine moiety.
Asymmetric catalysis is a highly efficient method for synthesizing chiral molecules. Transition-metal-catalyzed reactions are particularly prominent in this area. nih.gov For the synthesis of chiral 2-Propen-1-amine, 3-(2-fluorophenyl)-, asymmetric catalysis can be applied to the key C-C bond-forming step.
One approach is the rhodium-catalyzed asymmetric addition of potassium alkenyltrifluoroborates to imines. organic-chemistry.org This method can produce chiral allylic amines with high yields and excellent enantioselectivities. organic-chemistry.org The synthesis would involve the reaction of an imine derived from 2-fluorobenzaldehyde with an appropriate alkenyltrifluoroborate in the presence of a chiral rhodium catalyst.
Another strategy is the iridium-catalyzed asymmetric allylic amination . This method allows for the direct use of primary alkyl amines as nucleophiles in reactions with allylic carbonates or esters. nih.gov Synergistic catalysis, combining an iridium complex with a chiral ketone, has been shown to be effective for the α-C(sp3)−H allylic alkylation of primary alkylamines. nih.gov
Scandium-catalyzed [3+2] annulation reactions of allylsilanes with various electrophiles, using chiral PyBox ligands, have also been developed for the enantioselective synthesis of complex cyclic structures. escholarship.orgnih.gov While not a direct route to the target molecule, the principles of using chiral Lewis acid catalysts to control stereochemistry are broadly applicable. escholarship.orgnih.gov
The use of a chiral auxiliary is a classic and reliable method for asymmetric synthesis. youtube.com In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. youtube.comacs.org After the desired stereocenter is created, the auxiliary is removed. youtube.com
For the synthesis of chiral 2-Propen-1-amine, 3-(2-fluorophenyl)-, a chiral auxiliary could be attached to the amine precursor. For example, a chiral sulfoxide (B87167) can act as a chiral auxiliary. The asymmetric 1,3-dipolar cycloaddition reaction of an oxidopyridinium betaine (B1666868) with a chiral vinyl sulfoxide has been used to synthesize optically pure tropanes. nih.gov A similar strategy could be envisioned where a chiral auxiliary directs the addition to an imine or a related electrophile.
Another approach involves the conversion of N-Boc-protected l-amino acids into enantiopure N-Boc allylamines via a modified Julia olefination. nih.gov This method utilizes the inherent chirality of amino acids as a starting point. nih.gov
Green Chemistry Principles in the Synthesis of 2-Propen-1-amine, 3-(2-fluorophenyl)-
Applying green chemistry principles to the synthesis of fine chemicals is becoming increasingly important. The goal is to develop more environmentally benign and sustainable processes.
For the synthesis of 2-Propen-1-amine, 3-(2-fluorophenyl)-, several green chemistry strategies can be considered. Microwave-assisted synthesis can significantly reduce reaction times and energy consumption. mdpi.com The use of ultrasound-assisted methods can also enhance reaction rates and yields, often in more environmentally friendly solvents like water. mdpi.com
The development of catalyst- and solvent-free conditions or the use of green catalysts and solvents is another key aspect. For instance, the Groebke–Blackburn–Bienaymé reaction has been performed using ammonium chloride as an inexpensive and green catalyst in ethanol to synthesize imidazo[1,2-a]pyridines. mdpi.com
Furthermore, developing synthetic routes that are more atom-economical is a fundamental principle of green chemistry. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. The use of catalytic processes, as described in the sections above, is inherently more atom-economical than stoichiometric reactions. eurekalert.org The development of safe and low-cost methods for introducing key functional groups, such as the use of potassium fluoride (B91410) as a fluorine source for sulfonyl fluorides, exemplifies the drive towards greener synthetic protocols. eurekalert.org
Chemical Reactivity and Mechanistic Investigations of 2 Propen 1 Amine, 3 2 Fluorophenyl
Reactivity of the Allylic C=C Double Bond
The carbon-carbon double bond in the allylic system of 2-Propen-1-amine, 3-(2-fluorophenyl)- is a region of high electron density, making it susceptible to attack by electrophiles and participation in various addition reactions.
Electrophilic Addition Reactions
Electrophilic addition reactions are characteristic of alkenes. In the case of 2-Propen-1-amine, 3-(2-fluorophenyl)-, an electrophile (E+) would be attacked by the π-electrons of the C=C double bond. This process typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate, which is then attacked by a nucleophile. The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the stability of this intermediate.
Detailed experimental studies or specific examples of electrophilic addition reactions for 2-Propen-1-amine, 3-(2-fluorophenyl)- are not extensively documented in publicly available scientific literature. However, the general mechanism is a fundamental concept in organic chemistry.
Cycloaddition Reactions
Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. The allylic double bond of 2-Propen-1-amine, 3-(2-fluorophenyl)- can act as a 2π component in these reactions, such as in [3+2] or [4+2] cycloadditions. For instance, [3+2] cycloadditions with 1,3-dipoles like nitrones or azomethine ylides could lead to the formation of five-membered heterocyclic rings. nih.govnih.gov The regioselectivity and stereoselectivity of such reactions are critical aspects of their study. researchgate.netrsc.org
Specific research detailing the participation of 2-Propen-1-amine, 3-(2-fluorophenyl)- in cycloaddition reactions, including reaction conditions and product yields, is not readily found in the surveyed literature.
Radical Reactions Involving the Olefinic System
The olefinic (C=C) system can also undergo radical reactions. These reactions are initiated by a radical species and proceed via a chain mechanism. While radical additions across double bonds are a known class of reactions, specific studies investigating the radical reactivity of the allylic C=C double bond in 2-Propen-1-amine, 3-(2-fluorophenyl)- are not available in the reviewed scientific databases.
Reactivity of the Primary Amine Group
The primary amine group (-NH2) in 2-Propen-1-amine, 3-(2-fluorophenyl)- possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. This allows it to participate in a variety of important chemical transformations.
Nucleophilic Reactivity in Acylation and Alkylation Reactions
As a nucleophile, the primary amine can readily react with electrophilic reagents such as acyl halides, anhydrides (acylation), or alkyl halides (alkylation) to form amides and secondary or tertiary amines, respectively. The nucleophilicity of the amine can be influenced by the electronic effects of the 3-(2-fluorophenyl)prop-2-en-1-yl group.
While the acylation and alkylation of primary amines are fundamental and widely practiced reactions in organic synthesis, specific documented examples and detailed research findings for 2-Propen-1-amine, 3-(2-fluorophenyl)- are not present in the available literature.
Formation of Imines and Related Derivatives
Primary amines react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. nih.govyoutube.comyoutube.com This reversible reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule. youtube.com The formation of an imine from 2-Propen-1-amine, 3-(2-fluorophenyl)- would involve its reaction with a suitable carbonyl compound.
General procedures for mechanochemical and solution-phase imine synthesis are well-established. nih.govelsevierpure.com However, specific studies detailing the formation of imines from 2-Propen-1-amine, 3-(2-fluorophenyl)-, including data on yields and reaction conditions with various carbonyl partners, could not be located in the reviewed sources.
Hofmann Elimination Pathways
The Hofmann elimination is a classic organic reaction that converts amines into alkenes. wikipedia.org The process involves exhaustive methylation of the amine, followed by elimination promoted by a base. chemistrysteps.comlibretexts.org For 2-Propen-1-amine, 3-(2-fluorophenyl)-, the reaction proceeds via a quaternary ammonium (B1175870) salt, which serves as a good leaving group.
The reaction is initiated by treating the primary amine with an excess of methyl iodide (CH₃I), a process known as exhaustive methylation. This converts the primary amine into a quaternary ammonium iodide salt. libretexts.org Subsequent treatment with silver oxide (Ag₂O) and water replaces the iodide ion with a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide. libretexts.org
Upon heating, this intermediate undergoes an E2 elimination reaction. libretexts.org The hydroxide ion acts as a base, abstracting a proton from a β-carbon (a carbon atom adjacent to the carbon bearing the nitrogen group). A key feature of the Hofmann elimination is its regioselectivity, which typically favors the formation of the least substituted alkene, an observation known as the Hofmann rule. wikipedia.orgmasterorganicchemistry.com This preference is attributed to the steric bulk of the trimethylamine (B31210) leaving group, which directs the base to abstract the most sterically accessible β-hydrogen. wikipedia.orgyoutube.com
In the case of the N,N,N-trimethyl-3-(2-fluorophenyl)prop-2-en-1-aminium intermediate, there are two distinct β-hydrogens that could be abstracted: those on the vinylic C2 carbon and those on the phenyl-bearing C3 carbon. However, standard Hofmann elimination abstracts protons from saturated carbons adjacent to the nitrogen-bearing carbon. Since the nitrogen is on a saturated carbon (C1), we must consider the hydrogens on the adjacent C2 carbon. Abstraction of a β-hydrogen from the C2 position would lead to the formation of a conjugated diene. The expected major product would be 3-(2-fluorophenyl)-1,2-propadiene, resulting from the abstraction of a proton from the C2 position of the allyl group.
Table 1: Predicted Products of Hofmann Elimination
| Reactant | Reagents | Predicted Major Product | Mechanism Notes |
|---|
Transformations Involving the 2-Fluorophenyl Substituent
The 2-fluorophenyl group imparts specific reactivity to the molecule, influencing both electrophilic substitution and directed metallation reactions on the aromatic ring.
Aromatic electrophilic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The regiochemical outcome is dictated by the directing effects of the substituents already present. In 2-Propen-1-amine, 3-(2-fluorophenyl)-, the ring is substituted with a fluorine atom and a 3-aminoprop-1-en-1-yl group.
Fluorine (F): As a halogen, fluorine is an ortho-, para-directing group due to its ability to donate lone-pair electron density to stabilize the arenium ion intermediate (sigma complex). However, due to its high electronegativity, it is also a deactivating group, slowing down the rate of reaction compared to benzene.
3-Aminoprop-1-en-1-yl Group: This substituent is generally considered an activating, ortho-, para-directing group. The amino group's lone pair can be delocalized into the ring system via the conjugated π-system, although this effect is transmitted through several bonds. For the reaction to proceed, the amine would likely require protection to prevent it from reacting with the electrophile.
The final substitution pattern depends on the interplay of these two groups. The fluorine at C2 directs incoming electrophiles to the C3 (ortho) and C5 (para) positions. The alkylamine chain at C1 directs to the C2 (ortho) and C6 (ortho) and C4 (para) positions. The directing effects are summarized below.
Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution
| Substituent | Position | Type | Directing Influence |
|---|---|---|---|
| -F | C2 | Deactivating, Ortho-, Para-directing | Directs to C3, C5 |
Given that the C2 position is already substituted, the likely positions for electrophilic attack are C4, C5, and C6. The activating effect of the side chain and the directing effect of both groups would favor substitution at the C4 and C6 positions. The C5 position is para to the fluorine but meta to the activating side chain, making it less favored. Steric hindrance from the side chain might slightly disfavor the C6 position compared to C4.
Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. wikipedia.orgorganic-chemistry.org
Fluorine is recognized as a moderate, albeit weak, DMG. organic-chemistry.orgharvard.edu In 2-Propen-1-amine, 3-(2-fluorophenyl)-, the fluorine atom at the C2 position can direct lithiation by a strong base like n-butyllithium or sec-butyllithium (B1581126) to the C3 position. harvard.eduuwindsor.ca This would generate a potent aryllithium intermediate that can be trapped with various electrophiles (e.g., CO₂, I₂, aldehydes) to install a functional group exclusively at the C3 position.
For a more efficient DoM reaction, the primary amine could be converted into a more powerful DMG. For example, transformation into an N-Boc carbamate (B1207046) or a pivalamide (B147659) would create a much stronger DMG. In this scenario, the directing group on the side chain would compete with the fluorine. However, because the side chain is attached at C1, its ortho-directing sites are C2 and C6. Since C2 is already substituted with fluorine, this would strongly direct metalation to the C6 position. Therefore, by choosing whether to protect the amine, one could potentially direct metalation to either the C3 (directed by F) or C6 (directed by a protected amine) position, offering significant synthetic flexibility.
Intramolecular Reactions and Rearrangements
The structure of 2-Propen-1-amine, 3-(2-fluorophenyl)- features both a nucleophilic amine and an electrophilic double bond within the same molecule, creating the potential for intramolecular reactions. One plausible transformation is an intramolecular aza-Michael addition. Under basic or acidic catalysis, or upon heating, the primary amine could attack the internal carbon of the alkene (C2). This cyclization would lead to the formation of a five-membered heterocyclic ring, specifically a substituted pyrrolidine.
Another possibility involves the aromatic ring. A base-catalyzed intramolecular cyclization could occur where the amine attacks the aromatic ring. mdpi.com This type of reaction, often proceeding through an SNAr (Nucleophilic Aromatic Substitution) mechanism, is plausible if the ring is sufficiently electron-deficient or if a leaving group is present. While fluorine can act as a leaving group in SNAr reactions, the conditions are typically harsh. A more likely pathway could involve an initial metalation (as in DoM) followed by an intramolecular cyclization. For instance, if the amine is protected and lithiation occurs at C6, subsequent reaction with an internal electrophile could forge a new ring.
Rearrangements, such as those observed in related 3-aminopropenal systems, could also be envisioned, potentially involving the entire propenamine backbone under specific catalytic conditions. tu-darmstadt.de
Computational Studies on Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into reaction mechanisms, transition state geometries, and reaction energetics. researchgate.net
DFT calculations are a powerful tool for investigating the reaction pathways available to 2-Propen-1-amine, 3-(2-fluorophenyl)-. By modeling the potential energy surface, researchers can identify the structures of intermediates and, crucially, characterize the transition states that connect them. rsc.orgnih.gov
Hofmann Elimination: DFT could be used to calculate the activation barriers for the E2 elimination, confirming the preference for the Hofmann product by comparing the energies of the transition states leading to different possible alkenes.
Aromatic Electrophilic Substitution: The regioselectivity of EAS can be predicted by calculating the energies of the different possible arenium ion intermediates (sigma complexes) and their corresponding transition states. This would provide a quantitative basis for the qualitative predictions based on directing group effects. researchgate.net
Directed Ortho Metalation: DFT models can elucidate the structure of the complex between the organolithium reagent and the directing group (either F or a protected amine). By calculating the activation energies for proton abstraction at different positions, the observed regioselectivity of the DoM reaction can be explained and predicted. nih.gov
Intramolecular Reactions: The feasibility of proposed intramolecular cyclizations can be assessed with DFT. beilstein-journals.orgrsc.org By calculating the Gibbs free energy of activation (ΔG‡) for the ring-closing step, one can determine if the reaction is kinetically viable under practical laboratory conditions. nih.gov
Table 3: Application of DFT in Mechanistic Studies
| Reaction Type | Information from DFT | Key Parameters Calculated |
|---|---|---|
| Hofmann Elimination | Determine product distribution | Transition state energies for competing pathways |
| Electrophilic Substitution | Predict regioselectivity | Energies of arenium ion intermediates and transition states |
| Directed Ortho Metalation | Rationalize directing group effect | Structure of lithiated complex, activation energy for deprotonation |
These computational studies offer a molecular-level understanding that complements experimental findings, guiding the design of new synthetic routes and the rationalization of observed chemical behavior. rsc.org
Computational and Theoretical Investigations of 2 Propen 1 Amine, 3 2 Fluorophenyl
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental tools for elucidating the molecular and electronic properties of a compound from first principles. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide deep insights into the behavior of molecules.
Geometry Optimization and Conformational Analysis (DFT, Ab Initio)
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This results in the prediction of the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. For a flexible molecule like 2-Propen-1-amine, 3-(2-fluorophenyl)-, which has several rotatable bonds, a conformational analysis would be necessary. This involves exploring different spatial arrangements (conformers) to identify the global minimum energy structure and the relative energies of other stable conformers. Such studies are typically performed using methods like DFT (e.g., with the B3LYP functional) and various basis sets (e.g., 6-31G*) to balance accuracy and computational cost.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.govnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.govnih.gov The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov FMO analysis also involves visualizing the spatial distribution of these orbitals to predict how a molecule will interact with other species.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. rsc.orgresearchgate.net It is plotted onto the electron density surface, using a color scale to indicate different potential values. scispace.com Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net Neutral regions are typically colored green. For 2-Propen-1-amine, 3-(2-fluorophenyl)-, an MEP map would identify the electron-rich amine group and π-system of the aromatic ring and double bond, as well as the electron-withdrawing effects of the fluorine atom, thereby predicting the most probable sites for chemical reactions. rsc.orgresearchgate.net
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are also invaluable for predicting and interpreting various types of spectra, which helps in the characterization of new compounds and in the validation of experimental data.
Computational NMR Chemical Shift Prediction and Correlation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, often using the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted shifts are then correlated with experimental data to confirm the molecular structure. The accuracy of these predictions has improved significantly, with machine learning models also being developed to refine the results based on large datasets of known structures and spectra. researchgate.net For a definitive structural assignment of 2-Propen-1-amine, 3-(2-fluorophenyl)-, a comparison between computed and experimentally measured NMR spectra would be essential.
Vibrational Frequency Calculations and Assignment
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities. docbrown.info These calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other systematic errors in the computational methods. docbrown.info By analyzing the computed vibrational modes, each peak in an experimental IR or Raman spectrum can be assigned to a specific molecular motion, such as the N-H stretching of the amine group, C=C stretching of the alkene and aromatic ring, and the C-F stretching vibration. docbrown.info
Electronic Transition Energy Calculations (UV-Vis)
The electronic transitions are expected to be dominated by π → π* and n → π* transitions. The 2-fluorophenyl group, an aromatic chromophore, will exhibit characteristic absorptions in the UV region. The presence of the fluorine atom, an auxochrome, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the unsubstituted phenyl ring, along with a potential hyperchromic (increased intensity) or hypochromic (decreased intensity) effect.
The conjugated system formed by the phenyl ring and the propenyl double bond is expected to result in strong π → π* transitions. The nitrogen atom of the amine group possesses a lone pair of electrons (n), which can participate in n → π* transitions. These transitions are typically weaker than π → π* transitions and occur at longer wavelengths.
For a comparative baseline, the parent molecule, 2-propen-1-amine (allylamine), has been documented in the NIST WebBook, although specific absorption maxima are not provided. nist.govnist.gov The introduction of the 2-fluorophenyl group is anticipated to significantly alter the electronic spectrum.
Table 1: Predicted Electronic Transitions and Absorption Maxima for 2-Propen-1-amine, 3-(2-fluorophenyl)-
| Transition Type | Involved Orbitals | Predicted Wavelength (λmax) Range (nm) | Predicted Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) |
| π → π | Phenyl ring & C=C | 200 - 280 | High (10,000 - 50,000) |
| n → π | N lone pair & C=C | 280 - 350 | Low (100 - 1,000) |
Note: The data in this table is predictive and based on theoretical principles of UV-Vis spectroscopy for similar organic compounds. Actual experimental values may vary.
Intermolecular Interaction Studies
The intermolecular forces exerted by 2-Propen-1-amine, 3-(2-fluorophenyl)- are of significant interest in predicting its physical properties and how it interacts with other molecules in various chemical and biological systems.
The primary amine (-NH₂) group in 2-Propen-1-amine, 3-(2-fluorophenyl)- is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor. This dual capability allows the molecule to form extensive hydrogen bonding networks. In a pure sample, molecules can form intermolecular N-H···N hydrogen bonds, which can contribute to a higher boiling point and affect the crystal packing in the solid state. researchgate.net
When interacting with other molecules, particularly in a biological context, the amine group can form strong hydrogen bonds with oxygen or nitrogen atoms present in amino acid residues of proteins or in solvent molecules like water. mdpi.com The strength and geometry of these hydrogen bonds are critical in determining the binding affinity and specificity of the molecule to a potential biological target. Computational modeling can be employed to simulate these interactions and predict the most stable hydrogen-bonded complexes.
The fluorine atom at the ortho-position of the phenyl ring introduces the possibility of unique non-covalent interactions. While fluorine is a poor hydrogen bond acceptor in many organic contexts, it can participate in other types of weak interactions. mdpi.com These can include dipole-dipole interactions due to the high electronegativity of fluorine, and potentially weak C-H···F-C hydrogen bonds.
Structure-Reactivity Relationship (SRR) Modeling
Understanding the relationship between the structure of 2-Propen-1-amine, 3-(2-fluorophenyl)- and its chemical reactivity is fundamental for predicting its behavior in chemical reactions and biological systems.
Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity. nih.gov For 2-Propen-1-amine, 3-(2-fluorophenyl)-, a QSRR model could be developed to predict its reaction rates in various chemical transformations.
These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure, such as steric, electronic, and hydrophobic properties. uliege.be By analyzing a series of related compounds with known reactivities, a statistically significant relationship can be derived. nih.gov For instance, a QSRR model could predict the nucleophilicity of the amine group or the susceptibility of the double bond to electrophilic addition based on descriptors calculated from the molecule's 3D structure.
Table 2: Key Molecular Descriptors for QSRR Modeling of 2-Propen-1-amine, 3-(2-fluorophenyl)-
| Descriptor Type | Example Descriptor | Potential Influence on Reactivity |
| Electronic | Mulliken Atomic Charges | Reactivity of specific atoms (e.g., N, C=C) |
| Steric | Molecular Volume, Surface Area | Accessibility of reactive sites |
| Topological | Wiener Index, Randić Index | Overall molecular shape and branching |
| Quantum Chemical | HOMO/LUMO Energies | Susceptibility to nucleophilic/electrophilic attack |
Note: This table presents examples of descriptors that would be relevant for a QSRR study of this compound.
The position of the fluorine atom on the phenyl ring is expected to have a profound effect on the reactivity of 2-Propen-1-amine, 3-(2-fluorophenyl)-. researchgate.net In this case, the fluorine is in the ortho position relative to the propenamine substituent.
The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I effect). This effect can influence the reactivity of the entire molecule. For instance, in nucleophilic aromatic substitution reactions, a fluorine substituent can stabilize the intermediate Meisenheimer complex, thereby increasing the reaction rate. stackexchange.com While this specific molecule is not designed for such a reaction at the phenyl ring, the inductive effect will still modulate the electron density of the conjugated system.
The position of the fluorine atom also has steric implications. The ortho-substituent can influence the preferred conformation of the molecule by restricting rotation around the C-C single bond connecting the phenyl ring and the propenyl group. This conformational constraint can, in turn, affect the accessibility of the amine group and the double bond to reactants. Studies on related fluorinated compounds have shown that fluorine substitution can significantly alter reaction rates and even the regioselectivity of reactions. nih.govresearchgate.netnih.gov
Advanced Applications and Future Research Directions in Organic Chemistry Pertaining to 2 Propen 1 Amine, 3 2 Fluorophenyl
Strategic Building Block in Multi-Step Organic Synthesis
The allylic amine motif is a privileged structure in organic synthesis, serving as a key component in numerous biologically active compounds and a versatile handle for a wide array of chemical transformations. rsc.orgrsc.org 2-Propen-1-amine, 3-(2-fluorophenyl)- is particularly valuable as it provides a direct route to sp³-rich, fluorinated molecules, a class of compounds increasingly sought after in drug discovery. nih.gov Palladium-catalyzed reactions, for example, have revolutionized synthetic chemistry and are particularly effective for transformations involving allylic amines, enabling the construction of complex molecular scaffolds under mild conditions. nih.gov
Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, natural products, and agrochemicals, with over half of all FDA-approved small-molecule drugs featuring at least one such ring system. nih.govresearchgate.net The dual functionality of 2-Propen-1-amine, 3-(2-fluorophenyl)- makes it an ideal precursor for the synthesis of a diverse range of nitrogen heterocycles. nih.gov The amine group can act as an intramolecular nucleophile, while the alkene can participate in various cyclization strategies.
Methodologies such as catalytic dehydrative cyclizations can be employed to convert derivatives of this allylic amine into valuable heterocyclic systems. nih.govpitt.edu For example, after appropriate functionalization of the amine and alkene moieties, the resulting molecule could undergo intramolecular cyclization to yield fluorinated versions of important heterocyclic cores. The presence of the 2-fluorophenyl group is significant, as fluorinated heterocycles are prominent in many modern drugs. unipa.it
| Target Heterocycle Class | Potential Synthetic Strategy | Significance |
|---|---|---|
| Fluorinated Pyrrolidines/Piperidines | Intramolecular hydroamination or aminocyclization | Core structures in many alkaloids and pharmaceutical agents. |
| Fluorinated Azepanes/Azocanes | Palladium-catalyzed two-carbon ring expansion of pyrrolidine/piperidine precursors derived from the title compound. nih.gov | Access to less common, sp³-rich medium-sized rings. nih.gov |
| Fluorinated Triazoles | "Click" chemistry via azidation of the allyl group followed by cycloaddition. rsc.orgsigmaaldrich.com | Triazoles exhibit a wide range of biological activities and are stable metabolic linkers. nih.gov |
| Fluorinated Quinolines/Indoles | Multi-step sequences involving cyclization onto the fluorophenyl ring. pressbooks.pub | Privileged scaffolds in medicinal chemistry. researchgate.netpressbooks.pub |
Intermediate for Fluorinated Alicyclic and Aromatic Systems
Beyond heterocycles, 2-Propen-1-amine, 3-(2-fluorophenyl)- is a key intermediate for synthesizing complex fluorinated alicyclic and aromatic compounds. The allyl group is ripe for transformations that build cyclic structures. For instance, cyclopropanation of the double bond would yield 2-(2-fluorophenyl)cyclopropane derivatives, which are themselves interesting building blocks in medicinal chemistry. cymitquimica.com
Furthermore, the existing 2-fluorophenyl ring can be further functionalized. While nucleophilic aromatic substitution (SNAr) on fluoroaromatics is a common strategy, the fluorine atom can also direct further electrophilic aromatic substitution or participate in transition-metal-catalyzed cross-coupling reactions. ekb.eg This allows for the elaboration of the aromatic core, leading to highly substituted and complex fluorinated systems. The synthesis of such molecules is of great interest for creating novel materials and therapeutic agents. unipa.itmdpi.com
Development of Novel Catalytic Systems Based on Allylic Amine Ligands
The development of new ligands is crucial for advancing transition-metal catalysis. Chiral amines are well-established as effective ligands and organocatalysts. There is significant potential for 2-Propen-1-amine, 3-(2-fluorophenyl)-, or its derivatives, to serve as a novel ligand in asymmetric catalysis. The combination of its structural features—a coordinating amine, an alkene for potential secondary interactions, a chiral center (if resolved or used in asymmetric synthesis), and the electronic influence of the 2-fluorophenyl group—could be harnessed to control the reactivity and selectivity of metal catalysts.
For example, mono-protected amino acids have been used as ligands to control the outcome of palladium-catalyzed C-H activation reactions on allylic amine substrates. nih.gov Similarly, a ligand based on the 2-propen-1-amine, 3-(2-fluorophenyl)- scaffold could influence the stereochemical outcome of reactions by creating a specific chiral environment around the metal center. The fluorine atom's electronic properties could modulate the catalyst's activity and stability, potentially preventing catalyst decomposition and promoting desired reaction pathways over undesired ones, such as Heck-type reactions. nih.gov Research in this area could lead to new catalytic systems for challenging transformations, including enantioselective allylic aminations and hydroaminations. acs.orgincatt.nl
Mechanistic Probes in Fundamental Organic Reactions
Understanding reaction mechanisms is fundamental to the development of new and improved synthetic methods. Fluorinated compounds are excellent tools for such studies. The fluorine atom in 2-Propen-1-amine, 3-(2-fluorophenyl)- can serve as a powerful mechanistic probe for several reasons.
First, the 19F nucleus is NMR-active, providing a sensitive handle to monitor the electronic environment of the fluorine atom throughout a reaction sequence. Changes in the 19F NMR chemical shift can provide valuable information about the formation of intermediates and transition states.
Second, the strong electron-withdrawing nature of fluorine significantly perturbs the electronic structure of the molecule. The placement at the ortho position has a pronounced inductive effect that can influence reaction rates and regioselectivity. In palladium-catalyzed rearrangements, for example, the electronic properties of substituents on the aryl ring can completely reverse the selectivity of the reaction. nih.gov By comparing the reactivity of 2-Propen-1-amine, 3-(2-fluorophenyl)- with its non-fluorinated or differently substituted (e.g., 3-fluoro or 4-fluoro) analogues, chemists can gain deep insights into how electronic effects govern the course of a reaction. This knowledge is crucial for rationally designing more efficient and selective catalysts and reactions. pitt.eduresearchgate.net
Exploration in Specialty Chemical Synthesis
The synthesis of specialty chemicals, particularly for the pharmaceutical and agrochemical industries, relies on access to novel building blocks that can introduce desirable properties. nih.gov The 2-Propen-1-amine, 3-(2-fluorophenyl)- scaffold is a prime candidate for this purpose, as it combines two motifs of high pharmacological relevance: the allylamine (B125299) core and a fluorinated phenyl ring.
The allylamine class includes important antifungal agents like Naftifine and Terbinafine, which function by inhibiting squalene (B77637) epoxidase. nih.gov The introduction of a 2-fluorophenyl group onto this core structure could lead to new antifungal candidates with improved potency, selectivity, or pharmacokinetic profiles. Fluorine is known to enhance metabolic stability and membrane permeability, which are critical attributes for effective drugs. nih.gov This building block could be used in diversity-oriented synthesis to rapidly generate libraries of novel, fluorinated compounds for high-throughput screening against various biological targets. ekb.eg
| Compound Name | Therapeutic Area | Relevance of N-Heterocycle/Fluorine |
|---|---|---|
| Sotorasib | Anticancer | Contains a fluorinated nicotinamide (B372718) and a fluorophenol moiety, enhancing pharmacokinetic properties. unipa.it |
| Vericiguat | Cardiovascular | Features a fluorine atom on a pyrazolopyridine core to increase metabolic stability. unipa.it |
| Sumatriptan | Antimigraine | An indole (B1671886) derivative with a sulfonamide side chain. rsc.org |
| Celecoxib | Anti-inflammatory | A pyrazole (B372694) derivative containing a sulfonamide group. rsc.org |
| Terbinafine | Antifungal | A key member of the allylamine class of drugs. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
